molecular formula C10H15NO3 B3005049 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid CAS No. 2287301-02-2

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B3005049
CAS No.: 2287301-02-2
M. Wt: 197.234
InChI Key: KWVRHHUTOFVGRN-GVJMRKKJSA-N
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Description

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (CAS: 1521867-75-3) is a bicyclic spiro compound featuring a unique spiro[4.5]decane framework. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol . The structure includes a 2-azaspiro ring (containing a nitrogen atom) fused with a cyclohexane ring and a carboxylic acid group at position 6. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in protease inhibitors and receptor-targeted drugs .

Properties

IUPAC Name

3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-8-5-10(6-11-8)3-1-7(2-4-10)9(13)14/h7H,1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVRHHUTOFVGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Spiro Compounds

Structural Analogues and Functional Group Variations

Key Compounds :
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Source
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid 1521867-75-3 C₁₀H₁₅NO₃ 197.23 3-oxo, 8-carboxylic acid
8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid - C₉H₁₅NO₅ 217.22 8-amino, 1,4-dioxa
tert-Butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 154348-08-0 C₁₃H₂₁NO₄ 255.31 1-oxo, 2-oxa, tert-butyl ester
1-Oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester 897670-78-9 C₁₉H₂₆N₂O₃ 330.43 4-phenyl, 2,8-diaza, tert-butyl ester
Structural Differences and Implications :

Functional Groups: The 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid replaces the 3-oxo group with an amino group and incorporates a 1,4-dioxa ring. The tert-butyl ester derivative (CAS: 154348-08-0) masks the carboxylic acid as an ester, improving lipophilicity for better cellular uptake .

Ring Modifications: The 2,8-diazaspiro analogue (CAS: 897670-78-9) introduces a second nitrogen atom, altering electronic properties and enabling additional hydrogen-bond interactions.

Physicochemical Properties

Property This compound 8-Amino-1,4-dioxaspiro Analogue tert-Butyl Ester Derivative
Molecular Weight 197.23 217.22 255.31
Polarity High (carboxylic acid, ketone) Very High (amino, dioxa) Moderate (ester)
Solubility Likely polar solvent-soluble (e.g., DMSO) High in aqueous buffers Lipophilic (soluble in DCM, THF)
Stability Stable under recommended storage Sensitive to oxidation (amino group) Prone to hydrolysis (ester)

Q & A

Q. What are the common synthetic routes for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid?

The compound is synthesized via reductive amination and esterification. A typical protocol starts with 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. For example, hydrophobic substituents (e.g., benzyl groups) are introduced using benzaldehyde and NaCNBH₃ in a reductive amination step, followed by esterification with trimethylsilyldiazomethane to yield the methyl ester derivative. Crude products are often analyzed via LCMS before purification .

Q. How is structural confirmation performed for this spirocyclic compound?

Structural elucidation relies on tandem analytical techniques:

  • LCMS : For molecular weight verification (e.g., m/z = 470.2 [MH] observed in spiro-DKP derivatives) .
  • NMR : To resolve stereochemistry and confirm spirocyclic ring formation, particularly for distinguishing cis/trans isomers in synthetic intermediates .

Q. What are the key challenges in purifying this compound?

Purification challenges include separating stereoisomers and removing byproducts from multi-step syntheses. Reverse-phase chromatography (e.g., C18 columns) or preparative HPLC is recommended, as demonstrated in ozonide spirocyclic compound purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?

SAR studies often focus on modifying hydrophobic substituents (e.g., R₁-R₃ groups) to enhance target binding. For instance, replacing benzyl groups with fluorinated aryl rings improved MDM2-p53 inhibition in spiro-2,5-diketopiperazine analogs . Computational docking and in vitro binding assays (e.g., fluorescence polarization) validate modifications .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected LCMS peaks or NMR splitting patterns) require cross-validation:

  • Isotopic labeling : To trace unexpected byproducts.
  • High-resolution MS : For exact mass confirmation.
  • 2D-NMR (COSY, HSQC) : To assign complex proton environments, as seen in adamantane-spiro derivatives .

Q. How can synthetic yields be improved for large-scale applications?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity in ozonolysis steps .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) for reductive amination improve efficiency .
  • Temperature control : Maintaining ≤0°C during acid-sensitive steps minimizes decomposition .

Q. What are the implications of spirocyclic ring modifications on metabolic stability?

Introducing electron-withdrawing groups (e.g., methoxycarbonyl) or rigidifying the spirocyclic core (e.g., bicyclic analogs) reduces metabolic clearance. For example, 4-(methoxycarbonyl)-3-oxo-2-azabicyclo[2.2.1]heptane-8-carboxylic acid derivatives showed enhanced plasma stability in pharmacokinetic studies .

Methodological Resources

  • Synthetic Protocols : Reductive amination , ozonolysis , and esterification .
  • Analytical Tools : LCMS (Method LC1) , HRMS , and 2D-NMR .
  • Purification : Reverse-phase chromatography , preparative HPLC .

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